molecular formula C12H18O3 B14489043 3-(p-Ethylbenzyloxy)-1,2-propanediol CAS No. 63834-85-5

3-(p-Ethylbenzyloxy)-1,2-propanediol

Cat. No.: B14489043
CAS No.: 63834-85-5
M. Wt: 210.27 g/mol
InChI Key: DILZDMWFWNCRNK-UHFFFAOYSA-N
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Description

3-(p-Ethylbenzyloxy)-1,2-propanediol is a derivative of 1,2-propanediol (propylene glycol), a versatile diol with industrial applications in solvents, antifreeze, food additives (E1520), and pharmaceuticals . The compound features a p-ethylbenzyloxy group (-OCH₂C₆H₄C₂H₅) attached to the 3-position of the 1,2-propanediol backbone, enhancing its lipophilicity compared to unmodified 1,2-propanediol. This structural modification likely expands its utility in hydrophobic formulations or as a chemical intermediate. Its molecular formula is C₁₂H₁₈O₃, with an InChIKey of DILZDMWFWNCRNK-UHFFFAOYSA-N .

Properties

CAS No.

63834-85-5

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-[(4-ethylphenyl)methoxy]propane-1,2-diol

InChI

InChI=1S/C12H18O3/c1-2-10-3-5-11(6-4-10)8-15-9-12(14)7-13/h3-6,12-14H,2,7-9H2,1H3

InChI Key

DILZDMWFWNCRNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)COCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Ethylbenzyloxy)-1,2-propanediol typically involves the Williamson ether synthesis. This method entails the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction conditions often require a solvent like dimethyl sulfoxide (DMSO) and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of ethers like this compound may involve the sulfuric-acid-catalyzed reaction of alcohols . This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes.

Chemical Reactions Analysis

Types of Reactions

3-(p-Ethylbenzyloxy)-1,2-propanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Alcohols and alkyl halides.

Scientific Research Applications

3-(p-Ethylbenzyloxy)-1,2-propanediol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(p-Ethylbenzyloxy)-1,2-propanediol involves its interaction with molecular targets through its ether and hydroxyl groups. These functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs

The following table compares 3-(p-Ethylbenzyloxy)-1,2-propanediol with structurally related 1,2-propanediol derivatives:

Compound Name Substituent Group Molecular Formula Molecular Weight Key Properties/Applications Source
This compound p-Ethylbenzyloxy (-OCH₂C₆H₄C₂H₅) C₁₂H₁₈O₃ 210.27 Enhanced lipophilicity; potential intermediate
3-(4-Chlorophenoxy)-1,2-propanediol 4-Chlorophenoxy (-OC₆H₄Cl) C₉H₁₁ClO₃ 202.64 Melting point: 78–82°C; used in specialty syntheses
3-(Octyloxy)-1,2-propanediol Octyloxy (-OC₈H₁₇) C₁₁H₂₄O₃ 204.31 Surfactant or emollient in cosmetics
1-(4-Methoxyphenyl)-1,2-propanediol 4-Methoxyphenyl (-C₆H₄OCH₃) C₁₀H₁₄O₃ 182.22 Isolated from Syzygium jambos; no cytotoxicity observed
3-(Diethylamino)-1,2-propanediol Diethylamino (-N(C₂H₅)₂) C₇H₁₇NO₂ 147.22 Potential pH-sensitive applications

Key Observations :

  • Lipophilicity: The p-ethylbenzyloxy group increases hydrophobicity compared to polar derivatives like 3-(diethylamino)-1,2-propanediol, making it suitable for non-aqueous systems .
  • Thermal Stability: Derivatives like 3-(4-chlorophenoxy)-1,2-propanediol exhibit higher melting points (78–82°C) than unmodified 1,2-propanediol (-60°C freezing point), suggesting stronger intermolecular forces due to aromatic substituents .
Physicochemical and Functional Comparisons
  • Dipole Moments and Solubility : While direct data for this compound is unavailable, studies on similar diols (e.g., 1,2-propanediol vs. glycerol) indicate that substituents influence dipole moments and hydrogen-bonding capacity. For instance, glycerol’s higher dipole moment (2.6 D) compared to 1,2-propanediol (1.9 D) correlates with its superior hydrophilicity . The p-ethylbenzyloxy group likely reduces solubility in water, aligning with its lipophilic nature.
  • Synthetic Pathways : 1,2-propanediol is biosynthesized via glycerol dehydrogenation in engineered E. coli (titer: 5.6 g/L) . Analogous derivatives like this compound may require additional functionalization steps, such as etherification of 1,2-propanediol with p-ethylbenzyl halides.

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